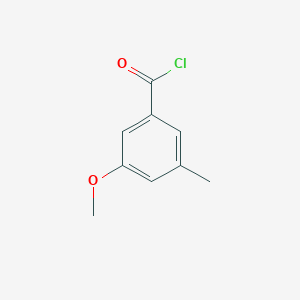

3-Methoxy-5-methylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYXTQNNWZAHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575973 | |

| Record name | 3-Methoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96227-40-6 | |

| Record name | 3-Methoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 5 Methylbenzoyl Chloride

Conventional Preparation Routes

Conventional methods for the synthesis of 3-Methoxy-5-methylbenzoyl chloride are well-documented and rely on the chemical modification of readily available precursors. These routes include the acylation of 3-methoxy-5-methylbenzoic acid and the chlorination of 3-methoxy-5-methylbenzaldehyde, alongside Grignard reaction-based approaches.

Synthesis from 3-Methoxy-5-methylbenzoic Acid

The most common and direct route to this compound is through the conversion of 3-methoxy-5-methylbenzoic acid. This transformation is typically accomplished using various chlorinating agents, which effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

The use of thionyl chloride (SOCl₂) is a widely employed method for the synthesis of acyl chlorides from carboxylic acids. The reaction between 3-methoxy-5-methylbenzoic acid and thionyl chloride proceeds to form this compound, with the ancillary benefit that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. To facilitate the reaction, a solvent such as toluene may be used, and the reaction is often carried out at reflux temperature. prepchem.com For instance, a mixture of 3-methoxy-4-methylbenzoic acid, thionyl chloride, and toluene was stirred at reflux for 2 hours to yield the corresponding acyl chloride. prepchem.com

| Reagent | Solvent | Temperature | Reaction Time | Byproducts |

| Thionyl chloride | Toluene or neat | Reflux | 2-6 hours | SO₂, HCl |

Oxalyl chloride ((COCl)₂) offers a milder alternative to thionyl chloride for the preparation of acyl chlorides. This method is often preferred when the substrate is sensitive to the harsher conditions of other chlorinating agents. The reaction with oxalyl chloride also produces gaseous byproducts, including carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the purification process. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to the reaction mixture. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species in this protocol.

| Reagent | Catalyst | Solvent | Temperature | Byproducts |

| Oxalyl chloride | N,N-dimethylformamide (DMF) | Dichloromethane | Room Temperature | CO₂, CO, HCl |

Phosphorus-based chlorinating agents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are also effective for the conversion of carboxylic acids to acyl chlorides.

Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. sciencemadness.org The reaction is typically robust and efficient.

| Reagent | Byproducts |

| Phosphorus pentachloride | POCl₃, HCl |

Phosphorus trichloride can also be utilized, with the stoichiometry requiring three moles of the carboxylic acid for every one mole of PCl₃. This reaction yields three moles of the desired acyl chloride and one mole of phosphorous acid (H₃PO₃) as a byproduct. The non-volatile nature of phosphorous acid can present a challenge during the purification of the final product when compared to methods that generate exclusively gaseous byproducts.

| Reagent | Stoichiometry (Acid:PCl₃) | Byproduct |

| Phosphorus trichloride | 3:1 | H₃PO₃ |

Chlorination of 3-Methoxy-5-methylbenzaldehyde

While less common than the carboxylic acid route, the conversion of an aldehyde to an acyl chloride represents an alternative synthetic strategy. This transformation involves the direct chlorination of 3-methoxy-5-methylbenzaldehyde.

Further research is required to provide detailed experimental findings for this specific transformation.

Grignard Reaction-Based Approaches

Grignard reagents provide a versatile method for the formation of carbon-carbon bonds and can be employed in the synthesis of carboxylic acids, which are immediate precursors to acyl chlorides. In this approach, a suitable aryl halide is converted into a Grignard reagent, which is then carboxylated using carbon dioxide. The resulting carboxylate salt is subsequently hydrolyzed to yield the carboxylic acid. google.com This carboxylic acid can then be converted to this compound using one of the chlorination methods described above.

For instance, a Grignard reagent can be prepared from an appropriate aryl halide and magnesium metal under anhydrous conditions. google.com This organometallic intermediate is then reacted with a source of carbon dioxide to form a magnesium carboxylate salt, which upon acidic workup, yields the corresponding carboxylic acid. google.com

| Step | Reagents | Conditions | Product |

| 1. Grignard Formation | Aryl halide, Magnesium | Anhydrous | Grignard Reagent |

| 2. Carboxylation | Carbon dioxide | Anhydrous | Magnesium Carboxylate Salt |

| 3. Hydrolysis | Aqueous acid | - | Carboxylic Acid |

| 4. Chlorination | Thionyl chloride, etc. | As per section 2.1.1 | Acyl Chloride |

Advanced and Sustainable Synthetic Strategies

The production of acyl chlorides, including this compound, is evolving with the integration of advanced methodologies that prioritize sustainability and process optimization. These strategies move beyond conventional batch methods that often rely on stoichiometric reagents and large volumes of solvents.

Catalytic Synthesis Methods

The conversion of carboxylic acids to acyl chlorides is frequently accelerated using catalysts. In the synthesis of various benzoyl chlorides, catalysts such as N,N-dimethylformamide (DMF), pyridine (B92270), and triethylamine are employed to facilitate the reaction with chlorinating agents like thionyl chloride or triphosgene. google.comgoogle.comgoogle.com For instance, the preparation of 2-methoxybenzoyl chloride involves adding o-methoxybenzoic acid, a solvent, and an initiator like DMF or pyridine, followed by the addition of a triphosgene solution. google.com Similarly, a method for synthesizing 2-methyl-3-methoxy benzoyl chloride uses catalysts such as triethylamine, pyridine, or N,N-dimethyl cyclohexylamine. google.com These catalysts typically function by forming a more reactive intermediate, which is then readily converted to the final acyl chloride. The choice of catalyst can influence reaction conditions and yield.

Table 1: Comparison of Catalysts in Benzoyl Chloride Synthesis

| Catalyst | Common Chlorinating Agent(s) | Role of Catalyst | Typical Reaction Conditions |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Thionyl Chloride, Triphosgene | Forms a Vilsmeier-Haack type intermediate | Mild to moderate temperatures (e.g., 40-70°C) |

| Pyridine | Thionyl Chloride | Acts as a nucleophilic catalyst and acid scavenger | Elevated temperatures, often reflux |

| Triethylamine | Oxalyl Chloride, Triphosgene | Acts as a base and acid scavenger | Varies, can be used at low temperatures |

Green Chemistry Principles in Benzoyl Chloride Production

Green chemistry aims to design chemical products and processes that minimize environmental harm. uniroma1.it Key principles include the reduction of waste, use of less hazardous chemicals, and maximization of atom economy.

A significant green chemistry approach is the reduction or elimination of organic solvents, which contribute to environmental pollution. google.com Some industrial processes for related compounds are designed to avoid the use of any solvent in key steps, thereby minimizing environmental impact. google.com Solvent-free, or neat, reactions for the synthesis of this compound could involve the direct reaction of 3-Methoxy-5-methylbenzoic acid with a chlorinating agent, potentially under microwave or ultrasonic irradiation to provide the necessary energy, thus reducing both solvent waste and reaction time.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product.

The conventional synthesis of this compound from 3-Methoxy-5-methylbenzoic acid and thionyl chloride (SOCl₂) demonstrates moderate atom economy.

Reaction: C₉H₁₀O₃ + SOCl₂ → C₉H₉ClO₂ + SO₂ + HCl

The calculation below shows that a significant portion of the reactant mass is converted into byproducts (sulfur dioxide and hydrogen chloride), which are often treated as waste.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 3-Methoxy-5-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| This compound | C₉H₉ClO₂ | 184.62 | Desired Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

| Percent Atom Economy | 64.7% | Efficiency |

Calculated as: [Molecular weight of desired product / (Sum of molecular weights of all reactants)] x 100

Improving atom economy involves selecting alternative reagents that incorporate a higher proportion of their atoms into the final product.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a microreactor or tube, offers substantial advantages over traditional batch processing. polimi.itmtak.hu These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material reacting at any given time, and streamlined scalability. polimi.itnih.gov

The synthesis of benzoyl chlorides is often exothermic and can be hazardous on a large scale. A continuous flow process for this compound would involve pumping solutions of 3-Methoxy-5-methylbenzoic acid and a chlorinating agent through a heated microreactor. This setup allows for precise control over reaction temperature and residence time, leading to higher yields, improved purity, and a safer process. nih.gov While many flow chemistry applications focus on subsequent reactions of benzoyl chlorides, the principles are directly applicable to their synthesis. nih.govuc.pt

Table 3: Comparison of Flow Chemistry and Batch Synthesis

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heat dissipation |

| Safety | Higher risk due to large reactant volumes | Inherently safer with small reaction volumes |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time |

| Scalability | Challenging, often requires process redesign | Simplified by running the system for a longer duration |

| Productivity | Can be lower due to downtime between batches | Higher, continuous output |

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the careful control of several reaction parameters. These include temperature, reaction duration, the molar ratios of reactants, and the choice of catalyst.

Temperature and reaction time are critical, interconnected variables that significantly impact the yield and purity of the final product. The acylation reaction is typically heated to ensure completion. For the synthesis of substituted benzoyl chlorides, reaction temperatures can range from 50°C to 150°C, with a duration of 2 to 5 hours. google.com

An optimal thermal profile ensures the reaction proceeds at a reasonable rate without promoting the formation of impurities through side reactions. For instance, in analogous syntheses, lower temperatures (e.g., 60-70°C) may require longer reaction times but can result in higher purity products. google.com Conversely, increasing the temperature (e.g., to 140-150°C) can shorten the reaction time but may lead to increased byproducts, necessitating more rigorous purification. google.com The ideal conditions are determined by tracking the reaction's progress, often using chromatographic methods, until the starting material is consumed. google.com

Table 1: Effect of Temperature and Duration on Product Yield and Purity (Illustrative)

| Temperature (°C) | Reaction Duration (hours) | Yield (%) | Purity (GC, %) |

|---|---|---|---|

| 60 - 70 | 4 | 88 | 99.0 |

| 100 - 110 | 3 | 86 | 98.5 |

| 140 - 150 | 2 | 92 | 99.0 |

Note: This data is representative of typical trends observed in the synthesis of substituted benzoyl chlorides. google.com

Precise control over the stoichiometry of the reactants is fundamental to maximizing yield and minimizing waste. The synthesis typically involves the reaction of 3-methoxy-5-methylbenzoic acid with a chlorinating agent in the presence of a catalyst.

The molar ratio of the starting benzoic acid to the chlorinating agent, such as bis(trichloromethyl) carbonate, is a key parameter. A common range for the molar ratio of the benzoic acid to bis(trichloromethyl) carbonate is between 1:0.35 and 1:0.6. google.com Using a slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess can complicate purification and increase costs. The catalyst is used in smaller, sub-stoichiometric amounts, typically ranging from 0.05 to 0.2 molar equivalents relative to the benzoic acid. google.com

Table 2: Influence of Molar Ratios on Reaction Yield (Illustrative)

| Molar Ratio (Benzoic Acid : Chlorinating Agent : Catalyst) | Yield (%) |

|---|---|

| 1 : 0.4 : 0.2 | 86 |

| 1 : 0.4 : 0.05 | 87.5 |

| 1 : 0.5 : 0.2 | 88 |

| 1 : 0.6 : 0.1 | 88.9 |

Note: This data is based on analogous reactions for producing substituted methylbenzoyl chlorides. google.com

The choice of catalyst and its concentration (loading) can profoundly influence the rate and efficiency of the chlorination reaction. Organic amine catalysts are frequently employed in these syntheses. google.com Common catalysts include pyridine, triethylamine, and N,N-dimethylformamide (DMF). google.comgoogle.com These catalysts function by activating the chlorinating agent or the carboxylic acid, thereby facilitating the nucleophilic acyl substitution.

The catalyst loading must be optimized; sufficient catalyst is needed to achieve a practical reaction rate, but excessive amounts can lead to side reactions and purification challenges. In the synthesis of similar substituted benzoyl chlorides, catalyst loading is often in the range of 0.05 to 0.2 molar equivalents. google.com For instance, a synthesis of 3-methoxy-2-methylbenzoyl chloride utilizes a molar ratio of the starting material to catalyst of 1:0.01 to 1:0.1. google.com The selection of the optimal catalyst depends on the specific chlorinating agent and reaction conditions used. google.comgoogle.com

Industrial Scale Preparation and Process Engineering Research

Translating the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to process safety, cost-effectiveness, and waste management.

For large-scale production, processes are designed to be safe, reliable, and economically viable. The synthesis of substituted benzoyl chlorides often utilizes reagents like thionyl chloride or bis(trichloromethyl) carbonate instead of more hazardous alternatives like phosgene. google.com The use of bis(trichloromethyl) carbonate, a solid, is considered to offer milder reaction conditions and a more controllable process, which are significant advantages for industrial applications. google.comgoogle.com

After the reaction is complete, the crude product must be purified to meet the specifications required for its intended use. For industrial-grade this compound, the primary purification method is vacuum distillation. google.comrsc.org

The purification process typically involves several steps. First, the reaction solvent is removed, often under reduced pressure. google.com Subsequently, the crude benzoyl chloride is distilled, also under vacuum, to separate it from unreacted starting materials, the catalyst, and any non-volatile byproducts. The boiling point of the product is a key physical property that dictates the distillation parameters. For example, the related compound 3,5-dimethylbenzoyl chloride has a boiling point of 232-236°C at atmospheric pressure, while 3-methoxy-2-methylbenzoyl chloride boils at 254-256°C. google.com Collecting the fraction that distills at the correct temperature and pressure combination yields the purified product. google.com The purity is then confirmed using analytical techniques such as gas chromatography (GC). google.com

Process Control and Monitoring in Manufacturing

Effective process control and monitoring are critical in the manufacturing of this compound to ensure reaction efficiency, product purity, and operational safety. The synthesis, typically involving the conversion of a corresponding benzoic acid, requires precise management of several critical parameters.

Key process variables that are closely monitored include temperature, reaction time, and the rate of reactant addition. For instance, in related benzoyl chloride syntheses, the rate of addition of the chlorinating agent is carefully controlled to maintain the reaction temperature within a specific range, such as 10-25°C, to prevent unwanted side reactions. google.com Following the initial reaction phase, the temperature may be elevated to between 50°C and 150°C and held for a period of 2 to 5 hours to ensure the reaction proceeds to completion. google.com

Real-time monitoring of the reaction progress is essential for process optimization. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are frequently employed to track the consumption of the starting material (3-Methoxy-5-methylbenzoic acid) and the formation of the desired product. google.com This allows operators to determine the precise endpoint of the reaction, preventing the formation of impurities that could result from either an incomplete reaction or excessive reaction time.

The table below summarizes key control parameters in the synthesis of substituted benzoyl chlorides, which are applicable to the manufacturing of this compound.

| Parameter | Typical Range/Value | Purpose | Monitoring Technique |

| Reaction Temperature | 10°C - 150°C | To control reaction rate and minimize byproduct formation. google.comgoogle.com | Thermocouples, Resistance Temperature Detectors (RTDs) |

| Reactant Addition Rate | Slow, controlled dripping | To manage exothermic reactions and maintain temperature. google.com | Automated dosing pumps |

| Reaction Time | 2 - 5 hours | To ensure the reaction reaches completion. google.com | Process timers, Chromatographic analysis |

| Stirring Speed | Constant agitation | To ensure homogeneity of the reaction mixture. | Tachometers on agitator motors |

| Pressure | Atmospheric or reduced | Reduced pressure is used for distillation and solvent removal. google.comgoogle.com | Pressure gauges, Vacuum sensors |

Continuous monitoring of these parameters ensures the synthesis is consistent, leading to a high yield of high-purity this compound.

Waste Minimization and Byproduct Management

Modern synthetic methodologies for this compound place significant emphasis on waste minimization and effective byproduct management to enhance environmental performance and operational safety. This involves moving away from traditional reagents that generate hazardous waste and implementing strategies for recycling and byproduct recovery.

A primary focus of waste minimization has been the replacement of conventional chlorinating agents. Traditional methods often utilize reagents like thionyl chloride or phosgene, which can produce significant quantities of hazardous gaseous byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). google.com To mitigate this, cleaner synthesis routes have been developed. One such approach employs bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent, which offers a safer alternative to highly toxic phosgene gas and reduces harmful emissions. google.comgoogle.com

The following table outlines common strategies for waste reduction and byproduct management.

| Strategy | Description | Target Waste/Byproduct |

| Alternative Reagents | Using safer, more environmentally benign reagents like bis(trichloromethyl) carbonate instead of thionyl chloride or phosgene. google.comgoogle.com | Sulfur dioxide (SO₂), Hydrogen chloride (HCl), Phosgene |

| Solvent Recycling | Recovering solvents through distillation for reuse in future production batches. google.comgoogle.com | Organic solvents |

| Mother Liquor Recycling | Reusing the liquid remaining after crystallization or filtration to recover dissolved product or unreacted materials. google.com | Unreacted starting materials, Product dissolved in solvent |

| Byproduct Filtration | Removing insoluble byproducts, such as inorganic salts, from the reaction mixture. google.com | Magnesium chloride and other salts |

| Wastewater Reduction | Employing synthetic methods that are inherently less water-intensive. google.com | Aqueous waste streams |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 5 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Electronic Effects of Methoxy (B1213986) and Methyl Substituents on Reactivity

The substituents on the benzene (B151609) ring play a crucial role in modulating the reactivity of the acyl chloride group. In 3-Methoxy-5-methylbenzoyl chloride, both the methoxy (-OCH₃) and methyl (-CH₃) groups are located at the meta positions relative to the carbonyl group.

Methoxy Group (-OCH₃): This group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. It also has a strong electron-donating resonance effect (+R) because the oxygen's lone pairs can delocalize into the aromatic ring. However, when placed at the meta position, the resonance effect does not extend to the carbonyl carbon. Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant interaction, which tends to slightly increase the reactivity of the acyl chloride by making the carbonyl carbon more electrophilic. libretexts.org

Methyl Group (-CH₃): The methyl group is a weak electron-donating group primarily through an inductive effect (+I). lumenlearning.com This effect pushes electron density into the ring, which can slightly decrease the electrophilicity of the carbonyl carbon and thus slightly reduce reactivity compared to unsubstituted benzoyl chloride.

The net effect on reactivity is a balance of these competing influences. The weak deactivating nature of the meta-methoxy group and the weak activating nature of the meta-methyl group result in a finely tuned electronic environment at the reaction center. The Hammett equation provides a quantitative way to assess these effects, with specific constants assigned to substituents at the meta and para positions. wikipedia.org For the meta-methoxy group, the Hammett constant (σ_m) is +0.12, indicating a weak electron-withdrawing effect. For the meta-methyl group, the constant is -0.07, indicating a weak electron-donating effect. youtube.com

Interactive Table: Hammett Substituent Constants (σ)

| Substituent | Position | σ Value | Electronic Effect |

| -OCH₃ | meta | +0.12 | Weakly Electron-Withdrawing |

| -CH₃ | meta | -0.07 | Weakly Electron-Donating |

| -H | - | 0.00 | Reference |

| -NO₂ | meta | +0.71 | Strongly Electron-Withdrawing |

Data sourced from Hammett equation principles.

Electrophilicity of the Carbonyl Carbon Center

The carbonyl carbon in any acyl chloride is inherently electrophilic due to the polarization of the C=O double bond and the strong electron-withdrawing inductive effect of the chlorine atom. libretexts.orglibretexts.org This creates a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack. nih.govyoutube.com

Role of Chloride as a Leaving Group

A key feature that makes nucleophilic acyl substitution reactions of acyl chlorides highly favorable is the excellent leaving group ability of the chloride ion (Cl⁻). A good leaving group is a species that is stable on its own after detaching from the parent molecule. The stability of a leaving group can be assessed by the acidity of its conjugate acid. libretexts.org

Chloride is the conjugate base of hydrochloric acid (HCl), which is a very strong acid (pKa ≈ -7). This low pKa value indicates that the chloride ion is a very weak base and is therefore highly stable in solution, readily accommodating the negative charge it carries after expulsion from the tetrahedral intermediate. libretexts.org This stability facilitates the second step of the substitution mechanism, making acyl chlorides among the most reactive of all carboxylic acid derivatives. youtube.com

Solvent Polarity and Micellar Effects on Solvolysis Kinetics

Solvolysis, a reaction where the solvent acts as the nucleophile, is highly sensitive to the properties of the reaction medium. The kinetics of solvolysis for substituted benzoyl chlorides can be influenced by solvent polarity and the presence of micelles. nih.gov

Solvent Polarity: The mechanism of solvolysis for benzoyl chlorides can range from a bimolecular associative pathway (S_N2-like) to a dissociative pathway (S_N1-like) involving an acylium cation intermediate. researchgate.net Highly polar and ionizing solvents can stabilize the charged transition states and intermediates, often accelerating the reaction rate, particularly for mechanisms with more S_N1 character. beilstein-journals.org

Micellar Effects: Micelles, which are aggregates of surfactant molecules, create unique microenvironments that can either catalyze or inhibit reactions. nih.govacs.org Anionic micelles, such as those from sodium dodecyl sulfate (SDS), have been observed to inhibit the hydrolysis of benzoyl chlorides. In contrast, cationic micelles, like those from cetyl trimethylammonium chloride (CTACl), can significantly catalyze the reaction, especially for substrates with electron-withdrawing groups. acs.org This catalysis is attributed to the stabilization of the negatively charged transition state in the positively charged micellar environment. The effect of micelles is dependent on the reaction mechanism; they can catalyze associative pathways while inhibiting dissociative ones. acs.org

Interactive Table: Qualitative Effects of Media on Benzoyl Chloride Solvolysis

| Medium | Effect on Rate | Probable Reason |

| Polar Solvents | Generally Increases | Stabilization of charged transition states/intermediates. beilstein-journals.org |

| Cationic Micelles (e.g., CTACl) | Catalysis | Stabilization of the negatively charged transition state. acs.org |

| Anionic Micelles (e.g., SDS) | Inhibition | Destabilization of the negatively charged transition state. acs.org |

| Nonionic Micelles | Varies (Catalysis or Inhibition) | Depends on mechanism and interfacial properties (polarity, water content). nih.gov |

Diverse Reaction Pathways

The high reactivity of the acyl chloride group allows this compound to serve as a versatile intermediate for the synthesis of a wide range of compounds. The primary reaction pathways involve nucleophilic acyl substitution with various nucleophiles. libretexts.org

Hydrolysis: Reaction with water leads to the formation of the corresponding carboxylic acid, 3-Methoxy-5-methylbenzoic acid, and hydrogen chloride. This reaction can occur readily, even with atmospheric moisture. acs.org

Alcoholysis: Treatment with an alcohol (R'-OH) yields the corresponding ester, an alkyl 3-methoxy-5-methylbenzoate. This is a common method for ester synthesis. mdpi.com

Aminolysis: Reaction with ammonia, a primary amine (R'-NH₂), or a secondary amine (R'₂NH) produces the corresponding primary, secondary, or tertiary amide, respectively. researchgate.net

Friedel-Crafts Acylation: As an acyl chloride, it can act as an electrophile in Friedel-Crafts acylation reactions with other aromatic compounds in the presence of a Lewis acid catalyst like AlCl₃, forming a new ketone. pearson.com

These reactions underscore the utility of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. google.comgoogle.com

Amidation Reactions for Diverse Amide Derivatives

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of a wide array of N-substituted 3-methoxy-5-methylbenzamides. This transformation, a classic example of nucleophilic acyl substitution, is fundamental in organic synthesis due to the prevalence of the amide functional group in pharmaceuticals, agrochemicals, and materials science.

The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride. This addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The choice of solvent can vary, with aprotic solvents like dichloromethane, tetrahydrofuran, or the bio-based solvent Cyrene™ being commonly employed. The reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction, followed by warming to room temperature to ensure completion.

The scope of this reaction is broad, accommodating a diverse range of amines. Both aliphatic and aromatic primary amines, as well as secondary amines, can be effectively acylated. The electronic and steric properties of the amine can influence the reaction rate, but generally, the high reactivity of the acyl chloride ensures good yields across a wide variety of substrates.

| Amine Reactant | Product Name | Product Structure |

|---|---|---|

| Aniline | N-phenyl-3-methoxy-5-methylbenzamide | CH₃C₆H₃(OCH₃)C(=O)NHC₆H₅ |

| Benzylamine | N-benzyl-3-methoxy-5-methylbenzamide | CH₃C₆H₃(OCH₃)C(=O)NHCH₂C₆H₅ |

| Pyrrolidine | (3-methoxy-5-methylphenyl)(pyrrolidin-1-yl)methanone | CH₃C₆H₃(OCH₃)C(=O)N(CH₂)₄ |

| Morpholine | (3-methoxy-5-methylphenyl)(morpholino)methanone | CH₃C₆H₃(OCH₃)C(=O)N(CH₂CH₂)₂O |

Esterification Reactions for Ester Synthesis

This compound serves as an excellent acylating agent for the synthesis of various ester derivatives through reaction with alcohols. This process, known as esterification, involves the nucleophilic attack of an alcohol on the carbonyl carbon of the acyl chloride. Similar to amidation, the reaction proceeds via a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate that subsequently eliminates a chloride ion to yield the ester product.

A common method for this transformation is the Schotten-Baumann reaction, which is typically performed with an alcohol in the presence of an aqueous base. Alternatively, in non-aqueous conditions, a tertiary amine like triethylamine or pyridine is used as an HCl scavenger. The reaction conditions are generally mild, and the high reactivity of the acyl chloride allows for the esterification of a wide range of primary, secondary, and even sterically hindered tertiary alcohols.

For particularly sensitive or sterically demanding substrates, specialized esterification methods such as the Yamaguchi esterification can be conceptually applied. Although the classic Yamaguchi protocol involves the formation of a mixed anhydride from a carboxylic acid, the underlying principle of activating the carboxyl group for nucleophilic attack is relevant. The direct use of a highly reactive acyl chloride like this compound often circumvents the need for such pre-activation steps, providing a direct and efficient route to the desired esters.

| Alcohol Reactant | Product Name | Product Structure |

|---|---|---|

| Methanol (B129727) | Methyl 3-methoxy-5-methylbenzoate | CH₃C₆H₃(OCH₃)C(=O)OCH₃ |

| Ethanol | Ethyl 3-methoxy-5-methylbenzoate | CH₃C₆H₃(OCH₃)C(=O)OCH₂CH₃ |

| tert-Butanol | tert-Butyl 3-methoxy-5-methylbenzoate | CH₃C₆H₃(OCH₃)C(=O)OC(CH₃)₃ |

| Phenol | Phenyl 3-methoxy-5-methylbenzoate | CH₃C₆H₃(OCH₃)C(=O)OC₆H₅ |

Thioester Formation via Thiolysis

The synthesis of thioesters from this compound can be achieved through a reaction known as thiolysis, which involves the treatment of the acyl chloride with a thiol (mercaptan). This reaction is analogous to amidation and esterification, following a nucleophilic acyl substitution pathway. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. nih.gov

The greater nucleophilicity of thiols compared to their corresponding alcohols often leads to rapid reaction rates. The process typically requires a base, such as pyridine or triethylamine, to deprotonate the thiol, forming a more potent thiolate nucleophile, and to neutralize the HCl byproduct. nih.gov The resulting 3-methoxy-5-methylbenzoyl thioesters are valuable synthetic intermediates, notably in the construction of peptides via native chemical ligation and in the synthesis of various biologically active molecules. nih.gov

| Thiol Reactant | Product Name | Reaction Conditions |

|---|---|---|

| Ethanethiol | S-ethyl 3-methoxy-5-methylbenzothioate | Base (e.g., Triethylamine), Aprotic Solvent |

Reactions with Organometallic Reagents

This compound readily reacts with various organometallic reagents, providing effective routes for the synthesis of ketones and tertiary alcohols. The course of the reaction depends on the nature of the organometallic reagent used.

With strong, highly reactive organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li), the reaction typically proceeds in two stages. saskoer.ca The first step is a nucleophilic acyl substitution where one equivalent of the organometallic reagent adds to the carbonyl group, displacing the chloride to form an intermediate ketone. saskoer.ca However, this newly formed ketone is also susceptible to nucleophilic attack by the organometallic reagent. youtube.com Consequently, a second equivalent of the reagent rapidly adds to the ketone, leading to a tertiary alcohol as the final product after an aqueous workup. saskoer.cayoutube.com

To isolate the ketone as the major product, less reactive organometallic reagents are required. Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are ideal for this purpose. youtube.com These reagents are sufficiently nucleophilic to react with the highly electrophilic acyl chloride but are generally unreactive towards the resulting ketone product. youtube.com This chemoselectivity allows for the clean conversion of this compound into the corresponding ketone by adding a single alkyl or aryl group. This method is a valuable alternative to Friedel-Crafts acylation, especially when the desired R group cannot be introduced via electrophilic substitution.

| Organometallic Reagent | Intermediate/Product | Final Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) (2 equiv.) | 1-(3-methoxy-5-methylphenyl)ethan-1-one (Ketone) | 2-(3-methoxy-5-methylphenyl)propan-2-ol (Tertiary Alcohol) |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Not applicable (reaction stops at ketone) | 1-(3-methoxy-5-methylphenyl)ethan-1-one (Ketone) |

Redox Chemistry

The redox chemistry of acyl chlorides is a pivotal aspect of their synthetic utility, allowing for their conversion into a range of other functional groups through both oxidative and reductive transformations.

Oxidative transformations of benzoyl chlorides are less common than their reductive counterparts. However, under specific conditions, the aromatic ring can undergo oxidative coupling reactions. For instance, palladium-catalyzed reactions of benzoyl chlorides with various coupling partners can be considered formal oxidative processes for the aromatic system, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The electron-donating nature of the methoxy and methyl groups in this compound would be expected to activate the aromatic ring towards electrophilic attack, which could influence the conditions required for such oxidative coupling reactions.

Another potential oxidative transformation involves the conversion of the acyl chloride functionality into a peroxide. For example, the reaction of benzoyl chloride with hydrogen peroxide in the presence of a base yields benzoyl peroxide. It is anticipated that this compound would undergo a similar reaction to form the corresponding substituted dibenzoyl peroxide.

The reduction of acyl chlorides is a fundamental transformation in organic synthesis, providing access to aldehydes, primary alcohols, and hydrocarbons. The reactivity of this compound in reductive processes is dictated by the nature of the reducing agent employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride all the way to the corresponding primary alcohol, 3-methoxy-5-methylbenzyl alcohol. The reaction proceeds through an initial reduction to the aldehyde, which is then rapidly reduced further to the alcohol.

For the selective reduction of the acyl chloride to the corresponding aldehyde, 3-methoxy-5-methylbenzaldehyde, milder and more sterically hindered reducing agents are required. A classic method for this transformation is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄). Another effective reagent for this partial reduction is lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).

More recently, methods for the direct conversion of acyl chlorides to hydrocarbons have been developed. For instance, treatment with a silane in the presence of a strong Lewis acid can effect the complete reduction of the carbonyl group. It is expected that this compound could be reduced to 3,5-dimethylanisole under such conditions. Furthermore, samarium(II) iodide (SmI₂) in the presence of a proton source like water has been shown to be effective for the reductive deuteration of acyl chlorides to α,α-dideuterio alcohols.

Advanced Mechanistic Studies

The kinetics of reactions involving benzoyl chlorides, such as hydrolysis or alcoholysis, are highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction of this compound with a nucleophile, such as water or an alcohol, is expected to proceed through a nucleophilic acyl substitution mechanism.

The presence of two electron-donating groups (methoxy and methyl) at the meta positions will influence the electrophilicity of the carbonyl carbon. These groups donate electron density to the aromatic ring through induction and, in the case of the methoxy group, resonance. This increased electron density can be relayed to the carbonyl group, making it less electrophilic and thus decreasing the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.

For a typical SN2-like reaction or a stepwise addition-elimination mechanism, the rate of reaction would be expected to be slower for this compound than for benzoyl chloride itself. The precise rate constant would need to be determined experimentally, but the qualitative effect of the substituents is predictable.

To illustrate the effect of substituents on reaction rates, the following table presents hypothetical relative rate constants for the hydrolysis of various substituted benzoyl chlorides, where the rate of benzoyl chloride is taken as a reference.

| Substituent (X) in X-C₆H₄COCl | Expected Relative Rate of Hydrolysis (k_rel) |

| 4-NO₂ | > 1 |

| 3-NO₂ | > 1 |

| H | 1 |

| 4-CH₃ | < 1 |

| 4-OCH₃ | < 1 |

| 3-OCH₃, 5-CH₃ | < 1 |

This table is illustrative and intended to show the expected trend based on the electronic effects of substituents. Actual values would require experimental determination.

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives. In this equation, k is the rate constant for the reaction of a substituted derivative, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction.

For the hydrolysis of substituted benzoyl chlorides, the reaction is facilitated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state of the rate-determining step (nucleophilic attack). This leads to a positive value for the reaction constant, ρ.

The substituent constants (σ) for the methoxy and methyl groups at the meta position are both negative (σ_m for OCH₃ is +0.12 and for CH₃ is -0.07). The additivity principle can be applied to estimate the combined effect of the two substituents. The predicted σ value for this compound would be the sum of the individual σ_m values.

Given a positive ρ value for the reaction, the negative σ values of the methoxy and methyl groups would result in a negative value for σρ, leading to a log(k/k₀) value less than zero. This signifies that the rate constant for the hydrolysis of this compound is expected to be smaller than that of unsubstituted benzoyl chloride.

The table below provides literature values for Hammett σ constants for various substituents, which can be used to predict the reactivity of substituted benzoyl chlorides.

| Substituent | σ_meta | σ_para |

| -NO₂ | +0.71 | +0.78 |

| -CN | +0.56 | +0.66 |

| -Cl | +0.37 | +0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

Kinetic isotope effects (KIEs) are a valuable tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In reactions of benzoyl chlorides, a chlorine leaving group KIE can be measured by comparing the reaction rates of compounds containing the naturally abundant isotopes of chlorine, ³⁵Cl and ³⁷Cl (k³⁵/k³⁷).

A significant primary chlorine KIE (k³⁵/k³⁷ > 1) is observed when the C-Cl bond is broken in the rate-determining step of the reaction. For nucleophilic acyl substitution reactions of benzoyl chlorides, the magnitude of the chlorine KIE can help to distinguish between different mechanistic pathways.

For a concerted SN2-type mechanism, where the C-Cl bond is breaking as the new bond with the nucleophile is forming in the transition state, a significant KIE is expected. In a stepwise addition-elimination mechanism, if the attack of the nucleophile to form a tetrahedral intermediate is the rate-determining step, the KIE would be close to unity (k³⁵/k³⁷ ≈ 1) because the C-Cl bond is not broken in this step. If the breakdown of the tetrahedral intermediate to products is rate-determining, then a significant KIE would be observed.

For the reaction of this compound, the electron-donating substituents would slightly decrease the stability of the tetrahedral intermediate, which might influence the rate-determining step. However, based on studies of similar benzoyl chlorides, it is likely that the reaction proceeds through a mechanism where C-Cl bond cleavage is involved in the rate-determining step, and thus a measurable chlorine KIE would be anticipated.

The following table presents typical chlorine kinetic isotope effects observed for different mechanisms in nucleophilic substitution reactions of related compounds.

| Reaction Mechanism | Typical k³⁵/k³⁷ Value |

| SN1 | ~1.010 |

| SN2 | ~1.006 - 1.009 |

| Addition-Elimination (rate-determining addition) | ~1.000 |

| Addition-Elimination (rate-determining elimination) | > 1.000 |

These values are typical ranges observed for related reactions and serve as a guide for interpreting experimental results.

Transition State Characterization and Energy Landscapes

The reactivity and mechanistic pathways of this compound are critically influenced by the structure and stability of transition states along the reaction coordinate. While specific computational studies on the transition state characterization and energy landscapes of this compound are not extensively available in the current body of scientific literature, a comprehensive understanding can be extrapolated from studies on analogous substituted benzoyl chlorides. These investigations provide a framework for predicting the mechanistic behavior of this compound in key reactions such as nucleophilic acyl substitution.

The energy landscape of reactions involving this compound is characterized by the energies of reactants, intermediates, transition states, and products. The transition state represents the highest energy point on the minimum energy path between a reactant and an intermediate or between an intermediate and a product. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate.

For nucleophilic acyl substitution reactions, two primary mechanisms are generally considered for benzoyl chlorides: a stepwise mechanism involving a tetrahedral intermediate and a concerted mechanism. The operative mechanism is influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the benzoyl chloride.

In the case of this compound, the presence of a methoxy group (an electron-donating group by resonance) and a methyl group (an electron-donating group by induction and hyperconjugation) is expected to influence the stability of the transition state. These electron-donating substituents can stabilize a positive charge that may develop on the carbonyl carbon in the transition state, particularly in reactions proceeding through a more dissociative or SN1-like pathway.

Computational studies on related benzoyl chlorides often employ quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathways. These calculations can elucidate the geometry of the transition state, identify the imaginary frequency corresponding to the reaction coordinate, and calculate the activation energy barrier.

For a typical nucleophilic acyl substitution reaction of this compound with a nucleophile (Nu), the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-chlorine bond. The geometry of the carbonyl carbon in the transition state is expected to be distorted from a trigonal planar to a more tetrahedral arrangement.

The following interactive data table provides hypothetical, yet chemically reasonable, energetic and geometric parameters for the transition state of the reaction of this compound with a generic nucleophile, based on values reported for similar reactions of substituted benzoyl chlorides.

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | The free energy barrier for the reaction. The electron-donating substituents may slightly lower this barrier compared to unsubstituted benzoyl chloride. |

| C-Nu Bond Distance (Å) | 1.8 - 2.2 Å | The distance between the carbonyl carbon and the incoming nucleophile in the transition state. This bond is partially |

Applications of 3 Methoxy 5 Methylbenzoyl Chloride As a Key Synthetic Intermediate

Application in Agrochemical Synthesis

The development of modern agricultural products relies heavily on the chemical synthesis of active ingredients that can protect crops and enhance growth. In this context, 3-Methoxy-5-methylbenzoyl chloride serves as a foundational component for creating sophisticated agrochemicals.

While research extensively documents the synthesis of the insect growth regulator methoxyfenozide (B170004), it is important to note a key distinction in the specific intermediates used. The established synthesis pathways for methoxyfenozide primarily utilize related structural analogs, namely 3-methoxy-2-methylbenzoyl chloride and 3,5-dimethylbenzoyl chloride, as the key acylating agents.

Methoxyfenozide is a diacylhydrazine insecticide that functions as a potent agonist of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). By mimicking this hormone, it induces a premature and lethal molting process in caterpillar pests, making it a highly effective and selective insecticide against various Lepidopteran species. The synthesis involves the reaction of a substituted benzoyl chloride with the appropriate N-tert-butyl-N'-substituted benzohydrazide. Specifically, the final step in one common synthesis route involves the reaction between N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine (B178648) and 3,5-dimethylbenzoyl chloride.

Although direct synthesis of methoxyfenozide using this compound is not the commonly cited pathway, the structural similarities highlight the role of substituted benzoyl chlorides in this class of insecticides. The synthesis of deuterated variants of methoxyfenozide, used as internal standards in analytical studies, also follows these established pathways, typically involving deuterium-labeled versions of the primary precursors.

Benzoyl chloride and its derivatives are a well-established class of intermediates in the creation of new pesticides and herbicides. The reactivity of the acyl chloride group allows it to be easily coupled with various nucleophiles (such as amines, alcohols, and hydrazines) to form a wide array of final products. This modular approach is a cornerstone of modern agrochemical research.

The incorporation of the 3-methoxy-5-methylbenzoyl moiety into a larger molecule can impart specific physical, chemical, and biological properties. These properties can influence factors such as a pesticide's target specificity, environmental persistence, and mode of action. Research in this area often involves creating libraries of new compounds by reacting intermediates like this compound with different molecular fragments to screen for novel biological activity. This process is integral to discovering next-generation crop protection agents that are more effective, safer, and environmentally benign.

Role in Materials Science and Polymer Chemistry

Synthesis of Specialty Polymers and High-Performance Resins

There is currently a lack of specific, publicly available research detailing the synthesis of specialty polymers or high-performance resins, such as polyesters or polyamides, using this compound as a monomer. The synthesis would theoretically involve the reaction of the acyl chloride group with diols or diamines to form the respective polymer backbones. The inclusion of the methoxy (B1213986) and methyl groups on the aromatic ring could potentially influence the properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength. However, without experimental data, these remain theoretical considerations.

Integration into UV-Curable Coatings and Inks for Advanced Materials

No specific studies or patents were identified that describe the use of this compound in the formulation of UV-curable coatings or inks. While acyl chlorides can be used to synthesize photoinitiators or reactive oligomers, the direct application or derivatives of this specific compound for UV-curing applications is not documented in the available literature.

Surface Functionalization Applications

The reactive nature of the acyl chloride group makes this compound a candidate for the surface functionalization of materials that possess hydroxyl or amine groups. Such modification can alter the surface properties of a substrate, for instance, by changing its hydrophobicity, chemical resistance, or compatibility with other materials. However, specific research demonstrating the use of this compound for surface functionalization, including the types of materials modified and the resulting surface characteristics, is not described in the available scientific literature.

Development of Advanced Dyes and Pigments

While some chemical suppliers classify this compound under the category of "Organic Pigments," there is a notable absence of specific information in the public domain regarding its use as a key intermediate in the synthesis of advanced dyes and pigments. The general synthetic routes for many dye classes, such as azo or anthraquinone (B42736) dyes, can involve acyl chloride intermediates. Theoretically, the moiety derived from this compound could serve as a structural component in a dye molecule, potentially influencing its color, fastness, and other properties. Nevertheless, concrete examples of dyes synthesized from this specific precursor are not found in the reviewed literature.

Synthesis and Investigation of Derivatives and Structural Analogues

Comparative Studies with Structurally Related Benzoyl Chlorides

The reactivity of a benzoyl chloride is dictated by the electrophilicity of its carbonyl carbon. This, in turn, is governed by the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents on the aromatic ring.

A comparison between 3-Methoxy-5-methylbenzoyl chloride and its isomer, 2-Methyl-3-methoxybenzoyl chloride, highlights the critical role of substituent positioning. In 2-Methyl-3-methoxybenzoyl chloride, the methyl group is located ortho to the acyl chloride functionality. chemdad.com This proximity introduces significant steric hindrance, potentially impeding the approach of nucleophiles to the carbonyl carbon.

Conversely, in this compound, both the methoxy (B1213986) and methyl groups are in meta positions relative to the acyl chloride. This arrangement results in considerably less steric congestion around the reactive site.

From an electronic standpoint, the methoxy group in the meta position in both molecules exerts a -I (inductive withdrawal) and a +M (mesomeric or resonance donation) effect. However, the resonance effect from a meta position does not extend to the carbonyl carbon, making the inductive effect more dominant electronically. The methyl group exerts a weak +I (inductive donation) effect. The primary difference in reactivity stems from the steric factor, with this compound generally being more accessible for nucleophilic attack than its sterically hindered 2-methyl isomer.

A stark contrast in reactivity is observed when comparing this compound with 3,5-Dichlorobenzoyl chloride. The latter possesses two strongly electron-withdrawing chlorine atoms in the meta positions. sigmaaldrich.comnih.gov These chloro groups exert powerful -I effects, which significantly increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the benzene (B151609) ring.

In contrast, this compound has an electron-donating methoxy group (+M > -I) and a weakly electron-donating methyl group (+I). These groups increase the electron density of the ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. Consequently, 3,5-Dichlorobenzoyl chloride is substantially more reactive towards nucleophiles. fishersci.com This higher reactivity makes it a potent acylating agent, but also more sensitive to hydrolysis. fishersci.com

The synthesis of both this compound and 4-Methoxybenzoyl chloride typically starts from their corresponding carboxylic acids. prepchem.comchemicalbook.com For instance, 4-methoxybenzoic acid can be converted to 4-Methoxybenzoyl chloride using chlorinating agents like thionyl chloride or oxalyl chloride. prepchem.comchemicalbook.com The primary differentiation in their synthesis is, therefore, the specific precursor acid used.

In terms of reactivity, the position of the methoxy group is paramount. In 4-Methoxybenzoyl chloride, the para-methoxy group exerts a strong +M effect that directly conjugates with the carbonyl group, donating electron density and thus deactivating it towards nucleophilic attack. sigmaaldrich.com In this compound, the meta-methoxy group cannot donate electron density to the carbonyl carbon via resonance. This makes the carbonyl carbon of this compound more electrophilic and generally more reactive than that of 4-Methoxybenzoyl chloride.

| Feature | This compound | 2-Methyl-3-methoxybenzoyl chloride | 3,5-Dichlorobenzoyl Chloride | 4-Methoxybenzoyl Chloride |

| Key Substituents | 3-Methoxy, 5-Methyl | 2-Methyl, 3-Methoxy | 3,5-Dichloro | 4-Methoxy |

| Steric Hindrance | Low | High (due to ortho-methyl) | Low | Low |

| Electronic Effect | Methoxy: +M, -IMethyl: +I | Methoxy: +M, -IMethyl: +I | Chloro: -I, -M | Methoxy: +M, -I (strong deactivation) |

| Relative Reactivity | Moderate | Lower (due to sterics) | High | Low |

Comparing this compound to an isomer lacking the methoxy group, such as 3-Methylbenzoyl chloride, isolates the electronic influence of the meta-methoxy group. nih.gov 3-Methylbenzoyl chloride features only the weakly electron-donating inductive effect (+I) of the methyl group. The addition of a methoxy group at the 3-position introduces a competing inductive withdrawal (-I) and mesomeric donation (+M). As the resonance effect from the meta position does not directly influence the carbonyl group's electrophilicity, the primary electronic contribution is the inductive withdrawal, which makes the carbonyl carbon in this compound slightly more electrophilic than in 3-Methylbenzoyl chloride.

Synthesis of Functionalized Derivatives from this compound

The acyl chloride group is a versatile functional handle for the synthesis of a wide array of derivatives, most notably amides and esters, through reactions with nucleophiles like amines and alcohols.

This compound is an excellent starting material for the creation of novel amide series. The general synthesis involves the reaction of the acyl chloride with a primary or secondary amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct. This reaction is typically robust and high-yielding.

By reacting this compound with a library of diverse amines, a series of amides with varied structural and functional properties can be generated. Such series are valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov For example, reacting it with substituted anilines can produce a range of N-aryl benzamides.

Representative Reaction Scheme:

Where R1 and R2 can be hydrogen, alkyl, aryl, or part of a heterocyclic system.

| Reactant Amine | Resulting Amide Product Name | Potential Application Area |

| Aniline | N-phenyl-3-methoxy-5-methylbenzamide | Chemical Synthesis Intermediate |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3-methoxy-5-methylbenzamide | Agrochemical/Pharmaceutical Research |

| Piperidine | (3-methoxy-5-methylphenyl)(piperidin-1-yl)methanone | Medicinal Chemistry Scaffold |

| Benzylamine | N-benzyl-3-methoxy-5-methylbenzamide | Materials Science |

Diverse Ester Compounds

The formation of esters from acyl chlorides is a fundamental and widely used transformation in organic chemistry. This compound, as a typical acyl chloride, readily undergoes esterification when reacted with alcohols. This reaction, often conducted in the presence of a base like pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

The general synthetic approach involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion yields the corresponding ester. This method is highly efficient for producing a variety of ester compounds from simple alkyl alcohols to more complex polyfunctional molecules. While specific examples detailing the synthesis of esters from this compound are not extensively documented in dedicated studies, the reaction follows this well-established protocol. The properties of the resulting esters would be defined by the nature of the alcohol used, allowing for the tuning of physical and chemical characteristics such as solubility, volatility, and reactivity.

Table 1: General Synthesis of Esters from this compound

| Reactant 1 | Reactant 2 | Typical Conditions | Product Class |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Inert solvent (e.g., Dichloromethane, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature | 3-Methoxy-5-methylbenzoate Ester |

Complex Hydrazide Architectures (e.g., N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide)

The synthesis of complex diacylhydrazide structures is a key area of investigation, particularly in the development of agricultural chemicals. These molecules can be assembled through the sequential acylation of hydrazine (B178648) or its derivatives. A structure highly analogous to the example, N-(3-methoxy-2-methylbenzoyl)-N'-(3-methoxy-5-methylbenzoyl)-N'-tert-butylhydrazine, is noted for its potential as an insecticide.

The synthesis of such a complex molecule would proceed in a stepwise manner. The first step involves the reaction of a substituted hydrazine, such as tert-butylhydrazine, with one equivalent of a benzoyl chloride, for instance, 3-methoxy-2-methylbenzoyl chloride. This reaction forms a mono-acylated hydrazide intermediate, N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide.

In the second step, this intermediate is subjected to another acylation reaction with a different benzoyl chloride, in this case, this compound. This N-acylation is typically performed under basic conditions to yield the final asymmetric diacylhydrazide. This modular synthetic route allows for the creation of a large library of related compounds by varying the benzoyl chloride components and the hydrazine core.

Table 2: Proposed Synthesis of a Complex Hydrazide

| Step | Reactants | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | tert-Butylhydrazine + 3-Methoxy-2-methylbenzoyl chloride | N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide | N-Acylation |

| 2 | N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide + this compound | N'-tert-butyl-N'-(3-methoxy-5-methylbenzoyl)-3-methoxy-2-methylbenzohydrazide | N-Acylation |

Synthesis of Heterocyclic Compounds

This compound serves as a valuable precursor for constructing heterocyclic compounds, which are core scaffolds in many biologically active molecules. One common strategy involves the reaction of the acyl chloride with a binucleophilic reagent, leading to a condensation-cyclization cascade.

For example, the synthesis of substituted benzoxazoles can be achieved by reacting this compound with a 2-aminophenol (B121084) derivative. The initial step is the N-acylation of the amino group of 2-aminophenol by the acyl chloride to form an amide intermediate. In the presence of an acid catalyst or upon heating, this intermediate undergoes an intramolecular cyclization and dehydration reaction. The phenolic hydroxyl group attacks the amide carbonyl carbon, leading to the formation of the five-membered oxazole (B20620) ring fused to the benzene ring. This synthetic pathway provides a direct route to 2-aryl-benzoxazoles, where the aryl group is the 3-methoxy-5-methylphenyl moiety. Similar strategies can be employed with other binucleophiles, such as 1,2-phenylenediamines or 2-aminothiophenols, to yield benzimidazoles and benzothiazoles, respectively.

Benzophenone-Based Triazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. Research has been conducted on the synthesis of hybrids combining benzophenone (B1666685) and 1,2,3-triazole moieties, which are both known to exhibit interesting biological properties.

A versatile method for creating these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The general synthesis involves preparing two key fragments. The first is a benzophenone derivative functionalized with a terminal alkyne (propargyl group). The second fragment is a benzyl (B1604629) azide (B81097). To incorporate the 3-Methoxy-5-methylphenyl group, one would start with 3-Methoxy-5-methylbenzoic acid, reduce it to the corresponding benzyl alcohol, convert the alcohol to a benzyl bromide, and finally react it with sodium azide to produce the required benzyl azide precursor.

The CuAAC reaction between the propargylated benzophenone and the 3-methoxy-5-methylbenzyl azide, typically using a copper(I) catalyst, efficiently and regioselectively forms the stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two parent structures. A series of such benzophenone-triazole hybrids have been synthesized and evaluated for their biological activities, including photoprotective and antiproliferative effects.

Table 3: Research Findings on Analogous Benzophenone-Triazole Hybrids

| Compound Type | Synthetic Method | Investigated Properties | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole-Benzophenone Derivatives | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Photoprotective, Antioxidant, Anticancer Activity | Synthesized derivatives showed in vitro sun protection factor (SPF) comparable to the commercial sunscreen agent benzophenone-3. Certain derivatives also exhibited significant antioxidant and cytotoxic activity against melanoma cell lines. |

Compound Index

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous assignment of the compound's molecular structure, providing detailed information about its atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Methoxy-5-methylbenzoyl chloride. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature three signals, characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. The aliphatic region would contain sharp singlets for the methoxy (B1213986) and methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| Aromatic H (C2-H) | ~7.5 - 7.6 | Singlet (or narrow triplet, J < 1 Hz) | 1H | Downfield due to proximity to the electron-withdrawing COCl group. |

| Aromatic H (C6-H) | ~7.4 - 7.5 | Singlet (or narrow triplet, J < 1 Hz) | 1H | Downfield due to ortho position relative to the COCl group. |

| Aromatic H (C4-H) | ~7.0 - 7.1 | Singlet (or narrow triplet, J < 1 Hz) | 1H | Shielded relative to other aromatic protons. |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H | Characteristic chemical shift for an aryl methoxy group. |

| Methyl Protons (-CH₃) | ~2.4 | Singlet | 3H | Characteristic chemical shift for an aryl methyl group. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information on the carbon skeleton. It is expected to display nine distinct signals, one for each unique carbon atom in the molecule, including the carbonyl carbon of the acyl chloride, which appears significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |

| Carbonyl Carbon (C=O) | ~168 - 170 | Characteristic for an acyl chloride. |

| Aromatic C-O (C3) | ~160 | Attached to the electron-donating methoxy group. |

| Aromatic C-CH₃ (C5) | ~140 | Attached to the methyl group. |

| Aromatic C-COCl (C1) | ~135 | Attached to the acyl chloride group. |

| Aromatic C-H (C6) | ~125 | |

| Aromatic C-H (C2) | ~122 | |

| Aromatic C-H (C4) | ~115 | Shielded by the ortho/para directing methoxy group. |

| Methoxy Carbon (-OCH₃) | ~55 - 56 | |

| Methyl Carbon (-CH₃) | ~21 |

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature is the very strong absorption band of the carbonyl (C=O) group in the acyl chloride, which appears at a higher wavenumber than a typical ketone or carboxylic acid.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| C=O Stretch | 1770 - 1815 | Strong, Sharp | Acyl Chloride |

| C=C Stretch | 1580 - 1600 | Medium | Aromatic Ring |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | -CH₃ and -OCH₃ |

| C-O Stretch (Aryl Ether) | 1250 - 1300 (asymmetric) & 1000-1050 (symmetric) | Strong | Ar-O-CH₃ |

| C-Cl Stretch | 650 - 800 | Medium-Strong | Acyl Chloride |

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₉H₉ClO₂) is 184.02911 Da. HRMS analysis would confirm this mass with high precision (typically within 5 ppm). The fragmentation pattern observed in the mass spectrum further corroborates the structure.

Table 4: Predicted HRMS Fragmentation Pattern for this compound

| m/z (Mass/Charge Ratio) | Possible Fragment Ion | Formula | Notes |

| 184.0291 | [M]⁺ | [C₉H₉ClO₂]⁺ | Molecular Ion |

| 149.0546 | [M-Cl]⁺ | [C₉H₉O₂]⁺ | Loss of chlorine radical |

| 121.0648 | [M-COCl]⁺ | [C₈H₉O]⁺ | Loss of the carbonyl chloride group |

| 119.0233 | [M-Cl-CO]⁺ | [C₈H₇O]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion |

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the substituted benzene ring. The absorption maxima (λmax) are influenced by the auxochronic methoxy group and the chromophoric carbonyl group, which extend the conjugation of the system. The spectrum is expected to show characteristic absorption bands in the UVA range.

Advanced Chromatographic and Separation Techniques

Chromatographic methods are essential for verifying the purity of this compound and for separating it from any unreacted starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of a sample. chemscene.com A reverse-phase HPLC method, utilizing a C18 stationary phase, is typically employed for compounds of this nature. The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The high reactivity of the acyl chloride with water or methanol necessitates the use of a non-protic mobile phase system or rapid analysis to prevent degradation on the column. Purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks, with a typical purity for a reagent of this type being >98%. chemscene.com

Gas Chromatography (GC) for Volatile Component Analysis and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and is particularly useful for monitoring the progress of reactions involving this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

In the context of synthesizing derivatives of this compound, GC coupled with Mass Spectrometry (GC-MS) offers an unambiguous method for identifying and differentiating regioisomers in a crude reaction mixture. researchgate.netnih.gov For instance, in Friedel-Crafts acylation reactions, where various isomers can be formed, GC-MS analysis can distinguish the desired 3-aroyl isomers from their 4- and 6-regioisomers. researchgate.net The separation is typically achieved on a capillary column, where the elution order can reflect the molecular linearity of the isomers. nih.gov For example, in the analysis of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, the ortho-isomer often elutes first, followed by the meta- and para-isomers. nih.gov

The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC. rsc.org The disappearance of starting materials, such as the corresponding benzyl (B1604629) alcohol, and the appearance of the product, this compound, can be tracked to determine the reaction's completion. rsc.org

A typical GC analysis involves the following parameters, which can be adapted for the specific analysis of this compound and its reaction mixtures:

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | The stationary phase where separation occurs. | Capillary columns like Agilent J&W VF-5ms are common. researchgate.net |

| Carrier Gas | The mobile phase that carries the sample through the column. | Helium is frequently used. researchgate.net |

| Injector Temperature | The temperature at which the sample is vaporized. | Typically set high enough to ensure complete vaporization without decomposition. |

| Oven Temperature Program | A programmed temperature gradient to facilitate separation. | An initial temperature is held, then ramped to a final temperature (e.g., held at an initial temperature for a few minutes, then increased at a specific rate). researchgate.net |

| Detector | Detects the components as they elute from the column. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) are commonly used. researchgate.netrsc.org |

Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress and conducting preliminary separations of reaction mixtures containing this compound. nih.govsigmaaldrich.com It operates on the principle of separating compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). nih.gov

To monitor a reaction, small spots of the reaction mixture are applied to a TLC plate at various time points. youtube.com By comparing the spots of the reaction mixture with those of the starting materials and expected products, one can visually assess the progress of the reaction. youtube.com The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. youtube.com

TLC is also invaluable for determining the appropriate solvent system for larger-scale purification by column chromatography. analyticaltoxicology.com Different solvent systems (mobile phases) can be tested to achieve the best separation between the desired product and any impurities. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Key aspects of using TLC for this compound include:

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 plates are commonly used. sigmaaldrich.com |